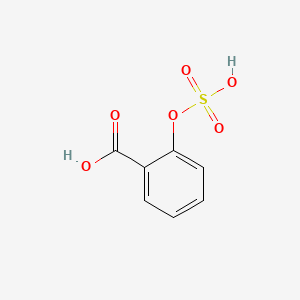

2-(Sulfooxy)benzoic acid

Description

Properties

IUPAC Name |

2-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODSJOROWROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436667 | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-45-2 | |

| Record name | Salicylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Pathways of 2 Sulfooxy Benzoic Acid

Established Synthetic Routes to 2-(Sulfooxy)benzoic Acid

The synthesis of this compound primarily involves the reaction of a suitable sulfating agent with salicylic (B10762653) acid. The choice of reagent and reaction conditions is crucial to favor O-sulfation over other potential side reactions.

Direct conversion of salicylic acid to its sulfate (B86663) ester can be achieved using potent sulfating agents. ontosight.ai The most common methods utilize sulfur trioxide complexes or chlorosulfonic acid to introduce the sulfooxy group onto the phenolic oxygen.

One established method for the sulfation of phenolic compounds is the use of a sulfur trioxide-pyridine complex (SO₃·pyridine). nih.govnih.gov This reagent is generally effective for the O-sulfation of various phenols and phenolic acids. nih.govmdpi.com The reaction is typically performed in a suitable solvent, and the product is isolated after workup. For instance, the synthesis of 2-(1-sulfo-1H-indol-3-yl)acetic acid, a structurally related compound, involves dissolving the starting material in pyridine (B92270) and adding the sulfur trioxide-pyridine complex, followed by refluxing the mixture. nih.gov

Chlorosulfuric acid (HSO₃Cl) is another powerful reagent for this transformation. wikipedia.orgportlandpress.com It reacts with the hydroxyl group of salicylic acid to form the desired sulfate ester. ontosight.ai This reaction must be carefully controlled due to the high reactivity of chlorosulfuric acid.

A summary of common direct sulfation agents is presented below:

Table 1: Reagents for Direct O-Sulfation| Reagent | Typical Conditions | Reference |

|---|---|---|

| Sulfur Trioxide-Pyridine Complex | Pyridine or other aprotic solvent, often heated | nih.govnih.gov |

| Chlorosulfuric Acid | Aprotic solvent, often at low temperatures | portlandpress.com |

| Sulfur Trioxide-Amine Complexes | Various, including trimethylamine (B31210) and tributylamine (B1682462) complexes | portlandpress.comrsc.org |

Indirect synthetic pathways may involve the use of protecting groups to prevent unwanted reactions on the carboxylic acid moiety of salicylic acid. However, for O-sulfation, direct methods are often preferred due to their straightforward nature. Multi-step syntheses are more common when complex molecules containing a sulfooxy group are the target. For example, the synthesis of 2-methoxy-5-sulfonamide benzoic acid involves a four-step sequence starting from 4-methoxybenzenesulfonamide, including bromination, cyanation, alcoholysis, and finally hydrolysis. google.com While not a direct analog, this illustrates a multi-step approach to a substituted benzoic acid derivative.

Another indirect approach could involve the synthesis of an intermediate that is then converted to the final product. For instance, a recently developed method for sulfating phenolic substrates uses a SO₃-pyridine complex followed by the addition of tributylamine, which facilitates purification. nih.govmdpi.com This method, while still a one-pot procedure, involves sequential addition of reagents to generate and then isolate the product.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the specific sulfating agent used. researchgate.net

For sulfations using SO₃ complexes, temperature control is important. Reactions may be run at elevated temperatures, such as 90 °C in acetonitrile (B52724), to ensure completion. nih.gov The choice of the amine in the SO₃-amine complex can also influence the reaction, with complexes of trimethylamine, triethylamine, and tributylamine being used. mdpi.comportlandpress.comrsc.org The tributylamine complex, for example, can lead to tributylammonium (B8510715) sulfate intermediates that are more soluble in organic solvents, simplifying purification. nih.govrsc.org

In some syntheses of related compounds, solid acid catalysts have been employed. For example, nano-crystalline sulfated-zirconia has been used as a catalyst for the acetylation of salicylic acid, a different transformation of the same starting material. google.comresearchgate.net While not directly applied to O-sulfation, this highlights the potential for solid catalysts in reactions involving salicylic acid. The optimization for such a process would involve screening different catalysts, catalyst loading, and reaction temperatures. researchgate.netgoogle.com

Enzymatic approaches using aryl sulfotransferases represent an alternative to chemical synthesis. nih.gov These reactions occur under mild conditions and can offer high regioselectivity. nih.gov Optimization in this context would involve selecting the appropriate enzyme and sulfate donor, such as p-nitrophenyl sulfate. nih.gov

Table 2: Parameters for Optimization of Sulfation Reactions

| Parameter | Considerations | Potential Outcomes |

|---|---|---|

| Temperature | Reaction rate vs. side reactions/decomposition | Higher temperature may increase rate but can lead to byproducts. researchgate.net |

| Solvent | Solubilizes reactants, can influence reactivity | Aprotic solvents like pyridine or acetonitrile are common. nih.gov |

| Sulfating Agent | Reactivity and selectivity | SO₃ complexes are common; choice of amine can affect solubility and workup. portlandpress.comrsc.org |

| Catalyst | Not always required for direct sulfation | Solid acid catalysts or enzymes can be used in alternative approaches. google.comnih.gov |

Mechanistic Analysis of Formation Reactions Involving Sulfonate Groups

The formation of this compound proceeds via an electrophilic attack on the phenolic oxygen atom. This is distinct from electrophilic aromatic sulfonation, which would modify the benzene (B151609) ring.

Electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.org The final step is the deprotonation of this intermediate to restore aromaticity, resulting in a sulfonic acid group (-SO₃H) attached to the ring. masterorganicchemistry.comlibretexts.org This mechanism leads to compounds like 5-sulfosalicylic acid, particularly when reacting phenol (B47542) or salicylic acid with concentrated sulfuric acid at high temperatures. quora.comresearchgate.net

In contrast, the formation of this compound is an O-sulfation, a type of esterification. Here, the nucleophile is the phenolic hydroxyl group, not the aromatic ring. The electrophile (e.g., SO₃ from a complex) is attacked by the oxygen atom of the hydroxyl group.

The key intermediate in the O-sulfation of salicylic acid is an oxonium ion, formed after the initial attack of the phenolic oxygen on the sulfur trioxide molecule. This is followed by a proton transfer to a base (such as pyridine from the SO₃·pyridine complex) to yield the final sulfate ester product.

The mechanism can be depicted as follows:

Activation of the Sulfating Agent: In methods using SO₃ complexes, the sulfur trioxide is the active electrophile.

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of salicylic acid attacks the electrophilic sulfur atom of SO₃. This forms a zwitterionic intermediate.

Proton Transfer: A base present in the reaction mixture (e.g., pyridine) removes the proton from the phenolic oxygen, leading to the formation of the stable this compound.

When using chlorosulfonic acid, the reaction likely proceeds via the formation of a mixed anhydride-like intermediate which then eliminates hydrogen chloride.

Chemical Derivatization Strategies for Structural Modification

The reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the sulfooxy group, as well as the aromatic ring. These sites allow for a variety of chemical transformations to create a library of derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations are crucial for altering the compound's solubility, stability, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Removal of water, a byproduct, is often necessary to drive the equilibrium towards the ester product tcu.edu.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This can be accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(sulfooxy)benzoyl chloride is a highly reactive electrophile that readily reacts with alcohols to form the corresponding esters with high yields google.com.

A variety of alcohols, ranging from simple alkyl alcohols to more complex polyols and phenols, can be employed in these reactions to generate a diverse array of esters. The choice of alcohol and reaction conditions can be tailored to achieve the desired properties in the final product.

Amidation: Similar to esterification, amidation involves the conversion of the carboxylic acid group into an amide. This is typically achieved by reacting this compound with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond organic-chemistry.org.

Another effective method for amide synthesis is the use of the corresponding acyl chloride. The 2-(sulfooxy)benzoyl chloride can be reacted with a wide range of amines, including primary, secondary, and aromatic amines, to produce the desired amides in good yields beilstein-journals.orgnih.gov. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of various amides from related sulfamoyl benzoic acids has been extensively reported, providing a blueprint for potential amidation strategies for this compound. These studies demonstrate the feasibility of coupling with diverse amines to create libraries of compounds for biological screening nih.govresearchgate.netnih.gov.

| Reaction Type | General Reactants | Key Reagents/Conditions | Product Class |

|---|---|---|---|

| Esterification | This compound + Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), heat; or SOCl₂ followed by alcohol | This compound esters |

| Amidation | This compound + Amine (R-NH₂) | Coupling agent (e.g., DCC, EDC); or SOCl₂ followed by amine | This compound amides |

Further Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents, the carboxyl group (-COOH) and the sulfooxy group (-OSO₃H), play a crucial role in determining the position of the incoming electrophile.

Both the carboxyl and sulfooxy groups are electron-withdrawing and are therefore deactivating and meta-directing. This means that electrophilic substitution reactions, such as nitration and halogenation, are expected to occur primarily at the positions meta to both groups, which are the C4 and C6 positions. However, the interplay of their electronic and steric effects can influence the regioselectivity.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) doubtnut.com. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. For this compound, the nitration is predicted to yield a mixture of 4-nitro-2-(sulfooxy)benzoic acid and 6-nitro-2-(sulfooxy)benzoic acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent over-nitration or side reactions researchgate.netnih.gov.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be accomplished through electrophilic halogenation. This typically involves reacting the aromatic compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, halogenation of this compound is expected to occur at the meta positions. For instance, bromination would likely yield a mixture of 4-bromo-2-(sulfooxy)benzoic acid and 6-bromo-2-(sulfooxy)benzoic acid google.comquora.comdoubtnut.com.

It is important to note that the strongly deactivating nature of the two existing substituents makes the aromatic ring of this compound less reactive towards electrophilic attack compared to benzene. Therefore, harsher reaction conditions may be required to achieve these transformations.

| Reaction Type | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(sulfooxy)benzoic acid and 6-Nitro-2-(sulfooxy)benzoic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo-2-(sulfooxy)benzoic acid and 6-Bromo-2-(sulfooxy)benzoic acid |

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways

Fundamental Chemical Reactions of 2-(Sulfooxy)benzoic Acid

The oxidation of this compound can lead to a variety of products, with the distribution being influenced by the specific oxidizing agents and reaction conditions employed. While detailed studies focusing solely on this compound are limited, the oxidation of its parent compound, benzoic acid, provides insights into potential transformation pathways. For instance, the oxidation of benzoic acid can proceed through decarboxylation and hydroxylation mechanisms. science.gov Strong oxidizing agents like potassium permanganate (B83412) are known to oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com It is plausible that under similar strong oxidative conditions, the aromatic ring of this compound could undergo further reactions.

In related compounds, such as 3-(1-cyanoethyl)benzoic acid, oxidation using reagents like potassium permanganate or chromium trioxide leads to the formation of carboxylic acids. It has been speculated that in certain biological systems, such as in Aspergillus species, hydroxy-(sulfooxy)benzoic acid may be formed through the oxidation of (sulfooxy)benzoic acid. researchgate.net The product distribution from the oxidation of benzoic acid is also dependent on temperature, which affects the relative importance of different reaction pathways. science.gov

Table 1: Potential Oxidation Products of this compound and Related Compounds

| Starting Material | Oxidizing Agent/Condition | Potential Products |

| Benzoic Acid | Persulfate/Heat | Decarboxylation and hydroxylation products science.gov |

| Alkylbenzenes | Potassium Permanganate | Benzoic Acids masterorganicchemistry.com |

| 3-(1-Cyanoethyl)benzoic acid | Potassium Permanganate, Chromium Trioxide | Carboxylic Acids |

| (Sulfooxy)benzoic acid | Biological (Aspergillus spp.) | Hydroxy-(sulfooxy)benzoic acid researchgate.net |

This table is generated based on analogous reactions and speculative pathways.

The hydrolytic stability of this compound is a key aspect of its chemical behavior. The position of the sulfooxy group is a significant determinant of its stability. The ortho isomer, this compound, is suggested to undergo faster fragmentation compared to the para isomer, 3-(sulfooxy)benzoic acid, due to steric strain. This highlights the influence of the substituent's position on the molecule's stability.

Studies on the hydrolysis of esters, which share some mechanistic similarities, show that both electronic and steric effects influence stability. nih.gov For instance, the degradation kinetics of a related compound, 2-(2-hydroxypropanamido)benzoic acid (HPABA), were found to follow zero-order kinetics and were significantly affected by pH, temperature, buffer concentration, and ionic strength. nih.gov HPABA was found to be more stable in neutral and near-neutral conditions and at lower temperatures. nih.gov Its primary degradation product via hydrolysis was identified as anthranilic acid. nih.gov

The decomposition of benzoic acid derivatives in subcritical water demonstrates that stability decreases with increasing temperature and longer heating times. researchgate.net For example, while benzoic acid is stable up to 300°C, its derivatives show severe degradation at 200°C and complete degradation at 250°C. researchgate.net The primary degradation pathway for these derivatives under these conditions is decarboxylation. researchgate.net

Table 2: Factors Affecting the Decomposition of Benzoic Acid Derivatives

| Factor | Effect on Stability | Example Compound |

| pH | More stable in neutral/near-neutral conditions | 2-(2-Hydroxypropanamido) benzoic acid nih.gov |

| Temperature | Stability decreases with increasing temperature | 2-(2-Hydroxypropanamido) benzoic acid, Anthranilic acid, Salicylic (B10762653) acid nih.govresearchgate.net |

| Buffer Concentration | Stability decreases with increasing concentration | 2-(2-Hydroxypropanamido) benzoic acid nih.gov |

| Ionic Strength | Stability decreases with increasing ionic strength | 2-(2-Hydroxypropanamido) benzoic acid nih.gov |

| Isomeric Position | ortho isomer is less stable than para isomer | This compound vs. 3-(Sulfooxy)benzoic acid |

The reactivity of this compound is characterized by the presence of both a carboxylic acid group and a sulfooxy group, which influence its interactions with nucleophiles and electrophiles. The carboxylic acid group makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. pressbooks.pub However, the hydroxyl group of a carboxylic acid is a poor leaving group, which generally makes it less reactive toward nucleophilic acyl substitution unless activated, for example, by a strong acid or by converting the -OH to a better leaving group. libretexts.org

Carboxylic acids can react with reagents like thionyl chloride to form more reactive acid chlorides. libretexts.org The reaction proceeds via a nucleophilic attack of the carboxylic acid on the thionyl chloride, followed by substitution. libretexts.org

The reactivity of nucleophiles and electrophiles is governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. nih.gov The sulfhydryl thiolate group, for instance, is a highly reactive soft nucleophile that selectively reacts with soft electrophiles. nih.gov While specific studies on the nucleophilic and electrophilic reactions of this compound are not widely available, its structure suggests it can participate in reactions typical of carboxylic acids and sulfate (B86663) esters. ambeed.com

Role as an Intermediate in Complex Chemical Transformations

This compound and its derivatives can serve as intermediates in the synthesis of more complex molecules. For example, benzoic acid itself is a central metabolic intermediate in the anaerobic degradation of various aromatic compounds. nih.gov The process often involves the initial activation of the aromatic compound to its corresponding Coenzyme A thioester. nih.gov

In synthetic chemistry, benzoic acid derivatives are used as building blocks. For instance, 2-nitro-4-methylsulfonylbenzoic acid is a key intermediate in the synthesis of the herbicide mesotrione. google.com The synthesis of this intermediate can be achieved through a multi-step process starting from p-toluenesulfonyl chloride, involving methylation, halogenation, nitration, and oxidation. google.com The reactivity of the carboxylic acid group allows for its conversion into other functional groups, making it a versatile intermediate.

Degradation Pathways in Environmental and Controlled Settings

The environmental fate of this compound is influenced by its biodegradability and abiotic degradation processes. Benzoic acid and its simpler derivatives are generally considered to be readily biodegradable. oecd.orgindustrialchemicals.gov.au For instance, benzoic acid shows over 90% degradation in two days in a modified Zahn-Wellens test. oecd.org The degradation of benzoic acid in the environment can be carried out by various microorganisms, including different species of marine yeasts. oecd.org

Under anaerobic conditions, the bacterial degradation of benzoic acid proceeds through its conversion to benzoyl-CoA, followed by the reduction of the aromatic ring and subsequent degradation of the resulting alicyclic intermediates. nih.gov The presence of benzoic acid in wastewater treatment plant effluents can impact aquatic ecosystems, although its toxicity is generally low. nih.gov

In controlled settings, the degradation of benzoic acid derivatives can be achieved under specific conditions. As mentioned earlier, in subcritical water at high temperatures (200-250°C), derivatives like anthranilic acid and salicylic acid undergo complete degradation, primarily through decarboxylation. researchgate.net While specific data on the environmental degradation of this compound is scarce, its structural similarity to other benzoic acid derivatives suggests it would likely undergo similar degradation pathways, including hydrolysis of the sulfate ester and microbial degradation of the resulting salicylic acid.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for isolating 2-(Sulfooxy)benzoic acid from complex mixtures, identifying its impurities or degradation products, and determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound and related compounds is achieved based on their differential partitioning between the two phases.

Method development for this compound would typically involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. A common stationary phase choice is a C18 column, which provides excellent retention for aromatic compounds. ripublication.com The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. upb.rothaiscience.inforesearchgate.net Adjusting the pH of the mobile phase is crucial as it affects the ionization state of the carboxylic acid and sulfonic acid groups, thereby influencing retention time. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate compounds with a range of polarities. ekb.eg Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the benzoic acid chromophore, typically around 230-254 nm. ripublication.comthaiscience.info

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Ammonium (B1175870) Acetate (pH 4.4) |

| Mobile Phase B | Acetonitrile/Methanol |

| Gradient | Time-programmed mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 234 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For a non-volatile compound like this compound, direct analysis by GC is not feasible. However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying its volatile degradation products, such as salicylic (B10762653) acid or phenol (B47542). sigmaaldrich.com

Prior to GC analysis, a crucial step of derivatization is required to convert the non-volatile degradation products into volatile derivatives. researchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the hydroxyl and carboxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the unambiguous identification of the degradation products. nih.gov This technique is highly sensitive and specific, making it ideal for detecting and identifying trace levels of degradation products in a sample. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. usp.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net Capillary Zone Electrophoresis (CZE) is a common mode of CE used for the separation of small molecules like this compound and its derivatives. nih.gov

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. The separation is influenced by factors such as the pH and concentration of the buffer, the applied voltage, and the temperature. researchgate.net For anionic compounds like this compound, a buffer with a pH that ensures the analyte is in its anionic form is used. Borate buffers are commonly employed for this purpose. fda.gov.tw The application of a high voltage across the capillary causes the analytes to migrate at different velocities depending on their charge-to-size ratio, thus achieving separation. usp.org The addition of organic modifiers or cyclodextrins to the buffer can be used to further optimize the separation of closely related compounds. nih.govrsc.org

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for studying the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons. docbrown.info The substitution pattern on the benzene (B151609) ring (ortho-disubstituted) would lead to a complex splitting pattern for these protons. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the carboxylic acid and the sulfooxy groups. The proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info For this compound, one would expect to observe signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift (around 165-175 ppm). The six aromatic carbons would appear in the typical aromatic region (around 110-160 ppm), with their specific chemical shifts determined by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid and Related Structures

| Carbon Atom | Benzoic Acid (ppm) | Salicylic Acid (ppm) | Predicted Range for this compound (ppm) |

|---|---|---|---|

| C=O | 172.6 | 174.5 | 170-175 |

| C1 | 129.4 | 118.0 | 120-130 |

| C2 | 130.3 | 162.1 | 150-160 |

| C3 | 128.6 | 119.5 | 120-130 |

| C4 | 133.9 | 136.9 | 135-145 |

| C5 | 128.6 | 118.0 | 115-125 |

| C6 | 130.3 | 131.2 | 130-140 |

Note: The predicted ranges for this compound are estimations based on the known effects of substituents on aromatic chemical shifts.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is involved in hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid. stmarys-ca.edu The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The presence of the sulfooxy group would be indicated by strong absorptions corresponding to the S=O and S-O stretching vibrations, typically found in the 1350-1420 cm⁻¹ and 1150-1230 cm⁻¹ regions for the asymmetric and symmetric stretches of S=O, and around 700-850 cm⁻¹ for the S-O stretch.

Raman spectroscopy provides similar but complementary information. The C=O stretch is also a strong band in the Raman spectrum. researchgate.net The aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum, which are useful for identification. ias.ac.in Raman spectroscopy can be particularly useful for studying aqueous solutions, where the broad O-H absorption of water can obscure large regions of the IR spectrum. epa.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Sulfooxy Group | S=O asymmetric stretch | 1350-1420 |

| Sulfooxy Group | S=O symmetric stretch | 1150-1230 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies.

For this compound, the primary chromophore is the benzene ring conjugated with the carboxylic acid group. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. Aromatic systems, like the benzene ring in this compound, exhibit strong π → π* transitions. These typically result in intense absorption bands in the UV region. For the closely related benzoic acid, a strong absorption band, often referred to as the B-band, is observed around 230 nm.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxylic acid and sulfooxy groups, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. In benzoic acid, a weaker, broader absorption band (the C-band) is observed at longer wavelengths, around 270-280 nm.

The presence of the sulfooxy group (–OSO₃H) as a substituent on the benzoic acid ring can influence the position and intensity of these absorption bands. Substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax). The specific effect would depend on the electronic properties of the sulfooxy group and its interaction with the aromatic system.

The solvent in which the spectrum is recorded can also affect the electronic transitions. For instance, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity due to the stabilization of the non-bonding orbitals.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (aromatic ring) → π | ~230 - 250 | High |

| n → π | n (C=O, -OH, -OSO₃H) → π | ~270 - 290 | Low |

Advanced Magnetic Resonance Imaging (MRI) Techniques for Enzymatic Reaction Monitoring

Advanced Magnetic Resonance Imaging (MRI) techniques have emerged as powerful non-invasive tools for monitoring enzymatic reactions in real-time. Specifically, enzyme-responsive MRI contrast agents can be designed to detect the activity of specific enzymes, such as sulfatases. nih.govwikipedia.org While this compound is not itself an MRI contrast agent, its structure provides a basis for designing probes for sulfatase activity.

The underlying principle involves creating a "smart" MRI contrast agent that changes its magnetic properties upon enzymatic cleavage of a target moiety. wikipedia.orgmedimaging.net In this context, a derivative of this compound could be linked to a paramagnetic metal ion complex (e.g., Gd³⁺). The sulfooxy group would act as a substrate for a sulfatase enzyme.

Mechanism of Action:

"Off" State: In its intact form, the contrast agent is in an "off" state. The bulky sulfate (B86663) group can sterically hinder the access of water molecules to the paramagnetic center or modulate the electronic environment of the complex, resulting in a lower MRI signal (reduced relaxivity). wikipedia.org

Enzymatic Reaction: In the presence of a sulfatase, the enzyme catalyzes the hydrolysis of the sulfate ester bond on the this compound moiety. This cleavage releases the sulfate group and generates a hydroxyl group (salicylic acid derivative).

"On" State: The removal of the sulfate group triggers a conformational or electronic change in the contrast agent, switching it to an "on" state. This change could, for example, increase the access of water molecules to the Gd³⁺ ion, leading to a significant enhancement of the MRI signal in the surrounding tissue. rug.nlmdpi.com

One advanced MRI technique particularly suited for this purpose is Chemical Exchange Saturation Transfer (CEST). nih.gov A CEST agent can be designed where the cleavage of the sulfate group by a sulfatase exposes a new proton with a distinct chemical shift. By selectively saturating this new proton signal with radiofrequency pulses, a detectable decrease in the water signal can be observed in the MRI image, thus reporting on the enzyme's activity. nih.gov A recent study developed a CEST MRI contrast agent that detects sulfatase activity by producing a new CEST signal after the enzyme cleaves a sulfate group from the agent. nih.gov

Table 2: Components of a Hypothetical Sulfatase-Responsive MRI Probe Based on this compound

| Component | Function | Role in MRI Signal Modulation |

| This compound moiety | Sulfatase substrate | The sulfate group acts as a trigger for the signal change upon enzymatic cleavage. |

| Paramagnetic Ion (e.g., Gd³⁺) | Contrast-generating agent | Interacts with water protons to enhance the MRI signal. |

| Chelating Ligand | Binds the paramagnetic ion | Modulates the relaxivity and stability of the complex. |

| Linker | Connects the substrate to the chelator | Can be designed to optimize the response to enzymatic cleavage. |

Quantitative Analytical Protocols

Titrimetric Methods for Concentration and Purity Determination

Titrimetric methods are classical analytical techniques that can be employed for the quantitative analysis of this compound to determine its concentration and purity. moravek.com These methods rely on the stoichiometric reaction between the analyte (titrand) and a reagent of known concentration (titrant).

Acid-Base Titration:

This compound possesses two acidic protons: one on the carboxylic acid group and one on the sulfooxy group. The acidity of these protons allows for their neutralization by a standard basic titrant, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds as follows:

C₇H₆O₆S + 2NaOH → C₇H₄O₆SNa₂ + 2H₂O

The titration can be monitored using a pH indicator that changes color at the equivalence point or, more accurately, by using a potentiometer to record the pH as a function of the volume of titrant added. A potentiometric titration would likely show two inflection points on the titration curve, corresponding to the sequential neutralization of the two acidic protons, provided their pKa values are sufficiently different. The volume of titrant consumed at each equivalence point can be used to calculate the concentration of the acid.

Back Titration:

For samples where direct titration might be challenging, a back titration method can be used. youtube.com This involves adding a known excess of a standard base to the this compound solution. The unreacted base is then titrated with a standard acid. The difference between the initial amount of base and the amount that reacted with the standard acid gives the amount of base that reacted with the this compound, from which its concentration can be determined.

Purity Determination:

The purity of a sample of this compound can be assessed by comparing the experimentally determined concentration (via titration) with the theoretical concentration based on the weighed mass of the sample. Any significant deviation could indicate the presence of impurities.

Table 3: Parameters for Titrimetric Analysis of this compound

| Parameter | Description |

| Titrand | A precisely weighed sample of this compound dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). |

| Titrant | A standardized solution of a strong base, typically ~0.1 M Sodium Hydroxide (NaOH). |

| Indicator | A pH indicator with a color change range that brackets the pH at the equivalence point(s) (e.g., phenolphthalein (B1677637) or a mixed indicator). |

| Endpoint Detection | Visual (color change of indicator) or instrumental (potentiometric measurement of pH). |

| Calculation | Based on the stoichiometry of the acid-base reaction and the volume of titrant required to reach the equivalence point. |

Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric assays are highly suitable for monitoring reactions involving this compound, particularly its enzymatic hydrolysis by sulfatases. These assays are based on the principle that the product of the reaction has different light-absorbing properties than the substrate.

The hydrolysis of this compound yields salicylic acid and sulfate:

This compound + H₂O --(Sulfatase)--> Salicylic acid + H₂SO₄

Salicylic acid has a distinct UV absorption spectrum compared to this compound. Salicylic acid exhibits a characteristic absorption maximum around 303 nm in ethanol. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined.

Experimental Protocol Outline:

Preparation of Reagents: A buffered solution containing the sulfatase enzyme and a solution of this compound of known concentration are prepared.

Reaction Initiation: The reaction is initiated by mixing the enzyme and substrate solutions in a cuvette.

Spectrophotometric Monitoring: The absorbance of the reaction mixture is measured at the λmax of salicylic acid (e.g., 303 nm) at regular time intervals.

Data Analysis: The rate of the reaction is calculated from the initial linear portion of the plot of absorbance versus time. The molar absorptivity of salicylic acid under the assay conditions would be used to convert the change in absorbance to the concentration of product formed.

This method allows for the continuous and non-invasive monitoring of the reaction, making it ideal for kinetic studies of sulfatase activity.

Table 4: Spectrophotometric Assay Parameters for Monitoring this compound Hydrolysis

| Parameter | Description | Typical Value/Condition |

| Substrate | This compound | Varies depending on the enzyme's Km |

| Enzyme | Sulfatase | Concentration is adjusted to give a measurable reaction rate. |

| Buffer | A suitable buffer to maintain optimal pH for the enzyme. | e.g., Tris-HCl or Phosphate buffer |

| Monitoring Wavelength | The absorption maximum (λmax) of the product, salicylic acid. | ~303 nm |

| Temperature | Controlled to ensure consistent reaction rates. | e.g., 25°C or 37°C |

| Data Acquisition | Absorbance readings are taken at fixed time intervals. | e.g., every 15 or 30 seconds |

Theoretical Chemistry and Computational Modeling of 2 Sulfooxy Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules like 2-(sulfooxy)benzoic acid. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

By minimizing the total energy of the molecule, DFT can predict key structural parameters. For this compound, this includes the bond lengths between atoms (e.g., C-C bonds in the benzene (B151609) ring, C-O, S-O bonds), the bond angles defining the spatial relationship between three connected atoms, and the dihedral angles that describe the rotation around bonds. These calculations can identify the lowest-energy conformer, which is the most stable spatial orientation of the molecule. Theoretical studies on similar molecules, such as 2-hydroxybenzoic acid, have shown that the orientation of the carboxyl group relative to the phenyl ring is a critical factor in determining stability, often influenced by intramolecular hydrogen bonding. nih.gov For this compound, the orientation of the sulfooxy group relative to the carboxylic acid group would be similarly crucial.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on DFT calculations of similar benzoic acid derivatives. Actual values would require specific computation for this molecule.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-COOH | ~1.49 Å | |

| C=O | ~1.21 Å | |

| C-OH | ~1.35 Å | |

| C-O(S) | ~1.40 Å | |

| S=O | ~1.45 Å | |

| S-O(C) | ~1.60 Å | |

| Bond Angles | ||

| C-C-C (ring) | ~120° | |

| O=C-OH | ~123° | |

| C-O-S | ~118° | |

| O=S=O | ~120° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. uwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. actascientific.com A large gap suggests high stability, while a small gap indicates higher reactivity.

Charge distribution calculations, such as Mulliken population analysis or those based on the molecular electrostatic potential (MEP), reveal the distribution of electron density across the molecule. nih.gov An MEP map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. uwosh.edu For this compound, the oxygen atoms of the carboxyl and sulfooxy groups are expected to be highly electron-rich, making them sites for potential electrophilic attack or hydrogen bonding. The hydrogen atom of the carboxylic acid would be electron-poor, indicating its acidic nature.

Table 2: Predicted Electronic Properties of this compound (Note: These values are illustrative and based on general principles and data from related compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability and low chemical reactivity. actascientific.com |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates a polar molecule with significant charge separation. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of a molecule in a more realistic environment, such as in a solution, by applying classical mechanics. unimi.it

For this compound, MD simulations can reveal its conformational flexibility. By simulating the molecule's movements over nanoseconds, researchers can observe rotations around single bonds and identify the most frequently adopted shapes (conformations) in a specific solvent. This is crucial for understanding how the molecule behaves in a biological or chemical system.

Furthermore, MD simulations are invaluable for studying solvent interactions. By explicitly including solvent molecules (like water) in the simulation box, it is possible to analyze how they arrange around the solute molecule. ucl.ac.uk This can reveal the formation and lifetime of hydrogen bonds between the carboxyl and sulfooxy groups of this compound and the surrounding solvent molecules, providing insight into its solubility and stability in different media. nih.gov Force fields like the General Amber Force Field (GAFF) are often used to model the interactions for organic molecules in these simulations. ucl.ac.uk

Computational Prediction of Chemical Reactivity and Transformation Pathways

Computational methods can predict the chemical reactivity of this compound by analyzing parameters derived from its electronic structure. Global reactivity descriptors, calculated using DFT, provide a quantitative measure of a molecule's reactivity. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is less reactive.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

These parameters, combined with the analysis of HOMO/LUMO distributions and MEP maps, can predict the most likely sites for nucleophilic or electrophilic attack, guiding the understanding of potential chemical reactions and metabolic transformations.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico studies, particularly molecular docking, are used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.gov This technique computationally places the molecule (the "ligand") into the binding site of a protein (the "receptor") in various orientations and conformations to find the most favorable binding mode.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov

Analysis: Examining the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. nih.gov

For this compound, its structural similarity to anti-inflammatory agents like salicylic (B10762653) acid suggests it could be docked into enzymes like cyclooxygenases (COXs) to explore potential inhibitory activity. researchgate.net The carboxylate and sulfooxy groups would be expected to form strong hydrogen bonds and ionic interactions with polar residues in an enzyme's active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the binding pocket that stabilize the ligand. |

| Types of Interactions | Hydrogen bond with Ser530 | The hydroxyl of Serine forms a hydrogen bond with a carboxyl oxygen. |

| Salt bridge with Arg120 | The positively charged Arginine interacts with the negatively charged sulfooxy group. | |

| Pi-pi stacking with Tyr355 | The aromatic ring of this compound stacks with the ring of Tyrosine. |

Applications in Chemical Synthesis and Materials Science Research

2-(Sulfooxy)benzoic Acid as a Synthetic Precursor or Reagent in Organic Chemistry

The utility of this compound as a versatile precursor for the synthesis of various organic molecules is an area of scientific interest. However, publicly available research detailing its specific use in the following sub-fields is limited. The potential applications are often inferred from its structural similarity to salicylic (B10762653) acid, a widely used synthetic precursor.

Utility in the Synthesis of Heterocyclic Compounds

There is limited direct scientific literature demonstrating the use of this compound as a primary precursor for the synthesis of heterocyclic compounds. The reactivity of its carboxylic acid and sulfooxy groups suggests potential, but this remains an underexplored area of synthetic chemistry.

Development of Derivatization Agents for Analytical Purposes

Currently, there is a lack of specific research on the development and use of this compound as a derivatization agent for analytical purposes such as chromatography. An analytical method known as the "salicylsulfuric acid method" is used for determining nitrate (B79036) content in botanical samples; however, this method uses a reagent mixture of salicylic acid in sulfuric acid, not the isolated compound this compound.

Integration into Functional Materials Research

The bifunctional nature of this compound lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

Polymer Synthesis and Modification

This compound has been identified as a candidate for incorporation into polymer backbones to create functional materials, particularly for biomedical applications. Research in the field of biodegradable polymers for controlled drug release has explored the use of various anti-inflammatory agents as monomers or additives.

In this context, this compound is listed among other salicylic acid derivatives that can be incorporated into polyanhydride structures. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, which allows for a controlled and steady release of linked or encapsulated therapeutic agents. The synthesis of these polymers involves creating anhydride (B1165640) linkages between dicarboxylic acid monomers. By using a molecule like this compound, or a dimer derived from its parent compound salicylic acid, the resulting polymer contains the therapeutic agent directly in its backbone. As the polymer degrades through hydrolysis of the anhydride bonds, it releases the active compound.

This approach is particularly notable in the development of materials for wound closure, stents, and scaffolds where localized and sustained anti-inflammatory action is beneficial. The degradation products of polymers derived from salicylic acid are chemically similar to aspirin (B1665792), which may aid in patient recovery.

Table 1: Potential Integration of Salicylic Acid Derivatives in Polymer Synthesis

| Polymer Type | Incorporated Agent | Potential Application | Reference |

|---|---|---|---|

| Polyanhydride | Salicylsulfuric Acid | Controlled Drug Release |

Surface Functionalization Studies

There is currently a lack of specific, publicly available research detailing the use of this compound for the functionalization or modification of material surfaces.

Advanced Chemical Process Development

Research into the advanced chemical process development of this compound is currently a niche area, with specific applications in large-scale chemical synthesis and materials science not being extensively documented in publicly available literature. The compound is primarily recognized as a valuable tool in chemical research, particularly for the study of benzoic acid derivatives and their potential applications. lookchem.com Its role is often as a precursor or an intermediate in the synthesis of more complex molecules rather than a final product of a scaled industrial process. lookchem.com

One of the most detailed insights into a synthetic pathway for this compound comes from the field of metabolomics. Studies have identified it as a naturally occurring metabolite in several species of pathogenic fungi, such as Aspergillus. researchgate.net This discovery points toward potential biosynthetic or biocatalytic routes for its production. The proposed biotransformation involves the o-sulfation of a hydroxybenzoic acid precursor within the fungal cells. researchgate.net This biological pathway represents a potential avenue for advanced process development, utilizing enzymatic or whole-cell systems for a green and highly specific synthesis, moving away from traditional chemical synthesis that might require harsher conditions or protecting group strategies.

While detailed engineering data on process optimization, such as reaction kinetics, yield improvements under various conditions, and catalyst performance for this specific compound, are scarce, the identified biosynthetic route offers a foundation for future research in fermentation and biocatalysis process development.

Table 1: Biosynthesis Pathway for this compound

This table summarizes the proposed biological production of this compound as identified in fungal species.

| Product Compound | Precursor | Transformation Type | Biological System |

| This compound | o-hydroxybenzoic acid | o-sulfation | Aspergillus species |

Biological and Biochemical Research Contexts of 2 Sulfooxy Benzoic Acid

Investigation of Enzymatic Metabolism and Biotransformation Pathways

The study of 2-(sulfooxy)benzoic acid and related compounds within biological systems reveals intricate enzymatic processes. Research in this area spans various organisms, from fungi and bacteria to invertebrates, each offering unique insights into the metabolic fate of sulfated aromatic molecules.

Fungi, particularly pathogenic species, have been identified as producers of a diverse array of secondary metabolites, including sulfur-containing compounds. researchgate.netfrontiersin.orgnih.gov Recent metabolomic analyses have revealed the presence of this compound in several pathogenic Aspergillus species. researchgate.net It is speculated that this compound is formed through the o-sulfation of hydroxybenzoic acid, as both o-hydroxybenzoic acid and p-hydroxybenzoic acid are known fungal secondary metabolites. researchgate.net The biosynthesis of such sulfated compounds relies on the fungal sulfur assimilation pathway, which processes inorganic sulfate (B86663) into essential molecules like S-adenosylmethionine (SAM), a key methyl group donor, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor for sulfotransferase enzymes. researchgate.netfrontiersin.orgnih.govmdpi.com

Fungal sulfotransferases (SULTs) are the enzymes responsible for catalyzing the transfer of a sulfonate group from PAPS to a substrate, a critical step in the biosynthesis of sulfated metabolites. mdpi.com While research into fungal SULTs is still emerging compared to studies in animals and plants, their existence has been confirmed. For instance, a PAPS-dependent sulfotransferase has been identified in the fungus Fusarium graminearum. mdpi.com The discovery of sulfated molecules with antibacterial properties, such as Penixylarin B, in marine-derived fungi further underscores the importance of sulfation pathways in fungal secondary metabolism. mdpi.com The production of benzoic acid itself has also been documented in endophytic fungi like Neurospora crassa, suggesting that precursor availability for sulfation is present in these organisms. nih.gov

The bacterial degradation of aromatic compounds, including benzoic acid and its derivatives, is a well-documented process crucial for environmental bioremediation. Bacteria have evolved sophisticated pathways to break down the stable benzene (B151609) nucleus under both aerobic and anaerobic conditions. nih.govsigmaaldrich.com

Under anaerobic conditions, the degradation of benzoic acid is initiated by its activation to benzoyl-Coenzyme A (benzoyl-CoA). nih.govsigmaaldrich.com This molecule serves as a central intermediate in the anaerobic metabolism of a wide range of aromatic compounds. nih.govsigmaaldrich.com The pathway then proceeds through the reduction of the aromatic ring followed by the degradation of the resulting alicyclic intermediates. nih.govsigmaaldrich.com Several groups of bacteria, including denitrifying pseudomonads and the photosynthetic bacterium Rhodopseudomonas palustris, are known to utilize this pathway. nih.govsigmaaldrich.com

In aerobic degradation, the initial steps typically involve dioxygenase enzymes. For many bacteria, including species of Pseudomonas, Acinetobacter, and Alcaligenes, benzoic acid is converted to catechol. dntb.gov.ua This transformation involves the formation of an intermediate, 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid, which is then dehydrogenated and decarboxylated to yield catechol. dntb.gov.ua From there, the catechol is processed through either the ortho- or meta-cleavage pathway, breaking the aromatic ring and funneling the products into central metabolism. researchgate.net

The efficiency of these degradation pathways can be influenced by environmental factors such as pH and temperature, as well as the concentration of the benzoic acid derivative. nih.gov

| Bacterial Genus/Species | Degradation Condition | Key Intermediate/Pathway |

|---|---|---|

| Pseudomonas sp. | Anaerobic | Benzoyl-CoA |

| Rhodopseudomonas palustris | Anaerobic | Benzoyl-CoA |

| Alcaligenes eutrophus | Aerobic | (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid |

| Pseudomonas sp. SCB32 | Aerobic | Catechol (via 1,2-dioxygenase) |

| Burkholderia cepacia | Aerobic | Ortho- and Meta-cleavage pathways |

Marine invertebrates are a rich source of unique sulfated polysaccharides. nih.gov Research into the metabolism of these complex molecules has shed light on sulfation and, particularly, desulfation processes. Studies on sulfated fucans (SFs)—fucose-rich polysaccharides from sea cucumbers and sea urchins—have demonstrated that selective desulfation can occur. nih.gov

Specifically, when SFs composed of repeating tetrasaccharide units are subjected to mild acid hydrolysis to produce smaller oligosaccharides for structural analysis, a selective removal of sulfate groups at the 2-position of the fucose units is consistently observed. nih.gov This phenomenon has been noted across SFs from different species, including Isostichopus badionotus, Holothuria floridana, and Lytechinus variegatus, suggesting it is a common characteristic of the hydrolysis of these structures. nih.gov While this research focuses on complex polysaccharides rather than small aromatic molecules, it provides a clear example of desulfation processes occurring in molecules derived from invertebrate models, highlighting the presence and specificity of such biochemical modifications.

Molecular-Level Studies of Enzyme-Substrate Interactions

Understanding how this compound and its parent compounds interact with enzymes at a molecular level is crucial for elucidating their biological activities. This involves studying enzyme inhibition kinetics and developing tools for biochemical assays.

Benzoic acid and its derivatives are known to act as inhibitors for various enzymes. The nature and potency of this inhibition are highly dependent on the specific enzyme and the substitution pattern on the benzoic acid ring.

One extensively studied target is tyrosinase from the mushroom Agaricus bisporus. Benzoic acid acts as a simple competitive inhibitor of the cresolase activity of all three tyrosinase isozymes (α, β, and γ). nih.gov However, for the catecholase reaction, its behavior is more complex, acting as a partial uncompetitive inhibitor for the α and β isozymes and a simple competitive inhibitor for the γ isozyme. nih.gov The IC50 value for the competitive inhibition of tyrosinase by benzoic acid has been reported as 119 µM. nih.gov

Another enzyme inhibited by benzoic acid derivatives is α-amylase. A structure-activity relationship study revealed that the inhibitory effect is strongly influenced by the position of substituents on the benzene ring. mdpi.com Notably, a hydroxyl group at the 2-position significantly enhances inhibitory activity, whereas hydroxylation at the 5-position or methoxylation at the 2-position has a negative effect. mdpi.com The primary forces involved in this inhibition are hydrogen bonding and hydrophobic interactions. mdpi.com

While direct inhibition studies on this compound are limited, its structural similarity to known anti-inflammatory agents like aspirin (B1665792) (2-(acetoxy)benzoic acid) and salicylic (B10762653) acid (2-hydroxybenzoic acid) suggests potential activity against cyclooxygenase (COX) enzymes. researchgate.net Indeed, molecular docking experiments have predicted that a related compound, 3-hydroxy-4-(sulfooxy)benzoic acid, could be a potent COX-2 inhibitor. researchgate.net Furthermore, this compound has been reported to possess acetylcholinesterase inhibitory properties. lookchem.com

| Inhibitor | Enzyme Target | Type of Inhibition | Key Findings / IC50 |

|---|---|---|---|

| Benzoic Acid | Agaricus bisporus Tyrosinase (cresolase) | Simple Competitive | Inhibits all isozymes. nih.gov |

| Benzoic Acid | Agaricus bisporus Tyrosinase (catecholase) | Partial Uncompetitive / Simple Competitive | Inhibition type depends on the isozyme. nih.gov |

| Benzoic Acid | Tyrosinase | Competitive | IC50 = 119 µM. nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | Inhibitor | Strongest inhibitor among 17 tested derivatives (IC50 = 17.30 mM). mdpi.com |

| 3-hydroxy-4-(sulfooxy)benzoic acid | Cyclooxygenase-2 (COX-2) | Predicted Inhibitor | Identified as a potential potent inhibitor via molecular docking. researchgate.net |

The interaction between enzymes and inhibitors like benzoic acid can be harnessed to develop sensitive biochemical assays. An example is the creation of an amperometric biosensor for detecting competitive inhibitors of the enzyme tyrosinase. nih.gov In this system, tyrosinase is immobilized on an electrode. The enzyme's reaction with its substrate (e.g., catechol) produces an electrical signal. nih.gov When a competitive inhibitor like benzoic acid is introduced, it competes with the substrate for the enzyme's active site, causing a decrease in the signal that is proportional to the inhibitor's concentration. nih.gov Such biosensors provide a practical application for the principles of enzyme-substrate interaction and inhibition, allowing for the rapid detection and quantification of specific inhibitors in a sample. nih.gov

Metabolomics Profiling for Identification and Elucidation of Biological Roles

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been instrumental in identifying this compound in biological systems and suggesting its potential functions.

Detailed analysis of the metabolomes of several pathogenic Aspergillus species has successfully identified this compound as a fungal secondary metabolite. researchgate.net Researchers speculate that its biosynthesis in these fungi occurs through the o-sulfation of hydroxybenzoic acid. researchgate.net This discovery is significant as the compound had not previously been found to occur naturally. researchgate.net

The identification of this compound in these microorganisms has led to investigations into its potential biological activities, primarily based on its structural similarity to well-known anti-inflammatory agents.

Potential Anti-inflammatory Properties: this compound is structurally analogous to aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid). researchgate.net These compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net This structural resemblance suggests that this compound and its hydroxylated derivatives, also found in Aspergillus, may possess similar anti-inflammatory properties. researchgate.net Molecular docking experiments on a related compound, 3-hydroxy-4-(sulfooxy)benzoic acid, have indicated it could be a potent inhibitor of the COX-2 enzyme. researchgate.net

Other Potential Roles: Beyond anti-inflammatory action, research has pointed towards other potential biological roles for this compound. Studies have noted its acetylcholinesterase inhibitory properties, which makes it a compound of interest for researchers developing drugs for neurological conditions like Alzheimer's disease. lookchem.com

The table below summarizes the key findings from metabolomics studies involving this compound.

Table 1: Metabolomics Research Findings on this compound| Research Finding | Organism/System Studied | Implied Biological Role | Structural Analogs | Source |

|---|---|---|---|---|

| Identification as a secondary metabolite | Pathogenic Aspergillus species | Potential Anti-inflammatory | Aspirin, Salicylic Acid | researchgate.net |

| Postulated biosynthetic pathway | Aspergillus species | Fungal metabolism | o-hydroxybenzoic acid | researchgate.net |

| Acetylcholinesterase inhibition | Not specified | Neurological agent | Not specified | lookchem.com |

Environmental Transformations and Bioremediation Research of Sulfonated Compounds

While specific environmental transformation data for this compound is limited, the broader class of sulfonated aromatic compounds, to which it belongs, has been the subject of extensive environmental research. These compounds are used in a wide range of industrial applications, including the manufacturing of dyes, pesticides, and pharmaceuticals, leading to their presence in wastewater and the environment. core.ac.uk

Sulfonated aromatic compounds are generally considered recalcitrant to microbial degradation. oup.com The presence of the highly water-soluble sulfonate group makes them difficult to remove from water systems through conventional biological wastewater treatment. core.ac.ukscispace.com

Biodegradability Challenges: Studies on various sulfonated aromatic amines have shown that they are poorly biodegradable under both aerobic and anaerobic conditions. core.ac.ukazregents.edu Degradation, when it does occur, is often slow and requires specific, adapted microbial communities. core.ac.ukazregents.edu For instance, the degradation of certain aminobenzenesulfonic acid isomers was only observed under aerobic conditions using inocula from historically polluted sites. core.ac.ukazregents.edu This suggests that many wastewater treatment plants may not effectively remove this class of compounds. core.ac.ukazregents.edu

Degradation Pathways: For the sulfonated aromatics that can be biodegraded, research has identified specific bacterial pathways. A common initial step is an oxidative desulfonation, where enzymes cleave the carbon-sulfur bond. oup.com For example, the bacterial degradation of benzene 1,3-disulfonate proceeds through the formation of sulfocatechols, which are then subject to ring-cleavage. oup.com The degradation of Linear Alkylbenzene Sulfonates (LAS), a major component of detergents, also involves multiple steps, including the shortening of the alkyl chain (β-oxidation) followed by desulfonation and aromatic ring breakage. hibiscuspublisher.com

Bioremediation Research: The persistence of sulfonated aromatic compounds has driven research into effective bioremediation strategies.

Bioaugmentation: This approach involves introducing specific microbial strains or enrichment cultures with the ability to degrade target pollutants into a contaminated environment. Successful long-term degradation of aminobenzene-sulfonic acid isomers has been achieved in bioreactors using a bioaugmented enrichment culture. core.ac.ukazregents.edu

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. Some plants, such as those from the Rumex genus (e.g., rhubarb), have shown the ability to accumulate sulfonated aromatic compounds, suggesting a potential role for phytoremediation in treating contaminated water or soil. scispace.com

The table below outlines key research findings concerning the environmental fate and bioremediation of sulfonated aromatic compounds.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-(Sulfooxy)benzoic acid and its analogs hinges on the development of more efficient, sustainable, and scalable methods. Traditional sulfation techniques often rely on harsh reagents and stoichiometric excesses, leading to purification challenges and environmental concerns. chemrxiv.org Emerging research is focused on overcoming these limitations.

Key areas for future exploration include:

Catalytic Oxidation: New approaches are being investigated for the synthesis of benzoic acids containing heterocyclic rings, such as 1,2,4-oxadiazole, through the selective oxidation of methylarenes using catalytic systems. researchgate.net This suggests a potential pathway for developing catalytic methods for the direct sulfation or modification of benzoic acid precursors.

Green Chemistry Approaches: There is a growing emphasis on using lignin-based benzoic acid derivatives (LBADs) as renewable starting materials for producing active pharmaceutical ingredients (APIs). rsc.org This "demand orientation" concept aims to create greener, more eco-friendly production routes for complex molecules, a strategy that could be adapted for this compound synthesis. rsc.org

Modular Synthesis: The synthesis of related compounds, such as 2-(sulfonamido)-N-benzamides, utilizes a modular approach where an anthranilic acid core is first coupled with a sulfonyl chloride, followed by coupling with an amine. nih.gov This step-wise, modular strategy allows for the creation of diverse libraries of analogs and could be refined for the synthesis of this compound derivatives.

Recent advances in sulfation chemistry, such as SuFEx (Sulfur(VI) Fluoride Exchange) and the Malins in situ reagent approach, are simplifying the purification and isolation processes for accessing bespoke sulfated small molecules and are expected to enable broader exploration in this field. chemrxiv.org

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is crucial for rapidly assessing the biological activities of vast numbers of compounds. For this compound and its derivatives, integrating HTS can accelerate the discovery of new therapeutic applications.

Future directions in this area include: